1,2-Benzenedimethanethiol

Übersicht

Beschreibung

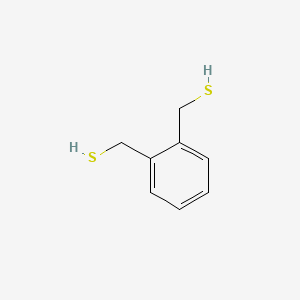

1,2-Benzenedimethanethiol is an organic compound with the molecular formula C8H10S2. It is characterized by the presence of two thiol groups (-SH) attached to a benzene ring at the 1 and 2 positions. This compound is also known for its distinctive sulfurous odor and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Benzenedimethanethiol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium hydrosulfide in the presence of a solvent such as ethanol. The reaction proceeds as follows:

C6H5CH2Cl+NaSH→C6H5CH2SH+NaCl

The resulting benzyl mercaptan is then further reacted with sodium hydrosulfide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzenedimethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Formation of 1,2-benzenedimethyldisulfide.

Reduction: Formation of thiolate salts.

Substitution: Formation of alkyl or acyl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

1,2-Benzenedimethanethiol serves as a ligand in coordination chemistry. Its thiol groups allow it to form stable complexes with transition metals, which can be used to study metal-ligand interactions and catalysis.

Nanomaterials Stabilization

The compound is particularly noted for its role in stabilizing lead sulfide (PbS) quantum dots . Quantum dots are semiconductor nanocrystals with unique optical properties. By attaching this compound to the surface of these quantum dots, researchers can prevent aggregation and enhance their stability in solution. This stabilization is crucial for applications in solar cells and light-emitting diodes (LEDs) .

Organic Synthesis

This compound acts as a building block for synthesizing various organic compounds. For instance, it has been utilized in the synthesis of 1,3-dihydrobenzo[c]thiophene , a heterocyclic compound with potential pharmaceutical applications .

Biological Applications

The compound has garnered interest for its potential biological activities. It is used in studies of enzyme mechanisms and as a probe for thiol-disulfide exchange reactions. Recent research indicates that derivatives of benzenedithiols exhibit significant cytotoxicity against cancer cell lines, suggesting potential applications in anticancer therapies .

Case Study 1: Stabilization of Quantum Dots

A significant study demonstrated the effectiveness of this compound in stabilizing PbS quantum dots through ultrasound-assisted synthesis. The process involved mixing lead nitrate and sodium sulfide solutions in ethanol under ultrasound irradiation, resulting in enhanced stability and improved optical properties of the quantum dots .

Case Study 2: Anticancer Potential

Research highlighted the anticancer potential of peptides modified with this compound. These modified peptides showed enhanced cellular uptake and stability compared to traditional methods, indicating that this compound could facilitate more effective cancer treatments .

Wirkmechanismus

The mechanism of action of 1,2-Benzenedimethanethiol involves its thiol groups, which can form covalent bonds with various molecular targets. These interactions can modulate the activity of enzymes and other proteins by altering their redox state or by forming disulfide bonds. The compound can also act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Benzenedimethanethiol

- 1,4-Benzenedimethanethiol

- Benzene-1,2-dithiol

Uniqueness

1,2-Benzenedimethanethiol is unique due to the specific positioning of its thiol groups, which imparts distinct chemical reactivity and properties compared to its isomers. The 1,2-configuration allows for specific interactions in coordination chemistry and unique reactivity in organic synthesis.

Biologische Aktivität

1,2-Benzenedimethanethiol, also known as 1,2-benzenedithiol , is a thiol compound with the chemical formula . It has garnered attention in various fields of research, particularly due to its unique biological activities and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound is characterized by its two thiol (-SH) groups attached to a benzene ring. This structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry. It can be synthesized through several methods, including the reaction of benzene derivatives with thiolating agents.

| Property | Value |

|---|---|

| Molecular Formula | C8H10S2 |

| Molecular Weight | 174.29 g/mol |

| Boiling Point | 160 °C (20 mmHg) |

| Melting Point | 43-45 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to enhance the efficacy of peptide analogues in cancer treatment by promoting cellular uptake and stability. For instance, research indicated that peptides modified with benzenedimethanethiol exhibited 3 to 9-fold enhanced cellular uptake compared to traditional methods . This enhancement is attributed to the compound's ability to facilitate macrocyclization in peptides, which improves their bioavailability and target binding.

Cytotoxicity Studies

In vitro studies have demonstrated that various derivatives of benzenedithiols exhibit significant cytotoxicity against different cancer cell lines. A notable example includes compounds derived from 1,3-benzenedicarbonyl dithioureas that showed effective inhibition against KB and CNE2 cancer cells with IC50 values of approximately 10.72 μM and 9.91 μM , respectively .

The mechanism by which this compound exerts its biological effects is linked to its ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells. This oxidative stress leads to apoptosis or programmed cell death, making it a potential candidate for anticancer therapies .

Case Study: Peptide Macrocyclization

A significant study focused on the use of this compound in peptide macrocyclization revealed that peptides modified with this compound exhibited improved stability and cellular uptake. The study utilized molecular dynamics simulations to confirm that the incorporation of benzenedimethanethiol enhanced the alpha-helicity of peptide substrates .

Table 2: Summary of Biological Activities

Safety and Toxicology

While the therapeutic potential of this compound is promising, safety assessments are crucial. Preliminary toxicity studies indicate that while some derivatives exhibit cytotoxic effects on cancer cells, they maintain a non-cytotoxic profile towards normal human cells at certain concentrations . This aspect is vital for developing safe therapeutic agents.

Eigenschaften

IUPAC Name |

[2-(sulfanylmethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJWFWSBENPGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961655 | |

| Record name | (1,2-Phenylene)dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41383-84-0, 2388-68-3 | |

| Record name | 1,2-Benzenedimethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041383840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-phenylenedimethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,2-Phenylene)dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedimethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZENEDIMETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4DB7H3QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable application of 1,2-benzenedimethanethiol in material science?

A1: this compound can be used to functionalize carbon nanotubes (CNTs), both single-walled (SWNT) and multi-walled (MWCNT). The aromatic ring of this compound interacts with the CNT surface through π-π stacking, anchoring the molecule. The thiol groups are then available for further reactions, such as attaching quantum dots (QD) like PbS. This attachment allows for the development of novel nanocomposites with potentially useful optical properties, as demonstrated by the observed quenching of PbS-QD fluorescence through FRET to the CNT. [, ]

Q2: How does this compound interact with iron-sulfur clusters, and what are the implications?

A2: Research using this compound as part of a model system showed that nitric oxide (NO) can react with iron-sulfur clusters like those found in Rieske centers, leading to their disassembly. This reaction forms dinitrosyl iron complexes (DNICs). The study demonstrated this by reacting NO with a Rieske cluster model complex containing this compound. This reaction resulted in the formation of various DNICs, highlighting the potential susceptibility of iron-sulfur clusters to NO-induced degradation. []

Q3: Can this compound be used in organic synthesis, and if so, how?

A3: Yes, this compound is a valuable reagent for protecting carbonyl groups in organic synthesis. It reacts with aldehydes and ketones in the presence of a catalyst like ferric chloride on silica gel to form 1,5-dihydro-2,4-benzodithiepines. These derivatives are generally stable and can be easily purified, making them useful for various synthetic applications. [, , ]

Q4: Are there computational studies on this compound derivatives?

A4: While specific computational studies focusing solely on this compound might be limited, research on its derivatives exists. For instance, studies have explored the cocrystallization behavior of diastereomers in a series of 2(5H)-furanone bis-thioethers derived from this compound. [] These investigations can provide insights into the structural properties and potential applications of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.